6-(4-Benzoyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
6-(4-Benzoyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a phenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzoyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of phenylhydrazine with benzoyl chloride to form a hydrazone intermediate. This intermediate then undergoes cyclization with a suitable dienone to form the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzoyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
6-(4-Benzoyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of 6-(4-Benzoyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-4-benzoylpyrazolone: Similar in structure but with different substituents on the pyrazole ring.
6-(4-Phenyl-5-(propylsulfanyl)-2,4-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,4-dien-1-one: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
6-(4-Benzoyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
66033-17-8 |
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Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[5-(2-hydroxyphenyl)-3-phenyl-1H-pyrazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C22H16N2O2/c25-18-14-8-7-13-17(18)21-19(22(26)16-11-5-2-6-12-16)20(23-24-21)15-9-3-1-4-10-15/h1-14,25H,(H,23,24) |
InChI Key |
VGYXQOUQJNIMFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4O |
Origin of Product |
United States |
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